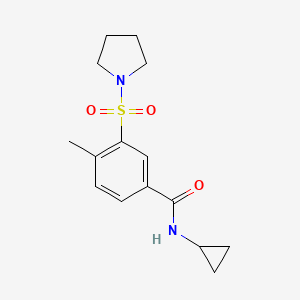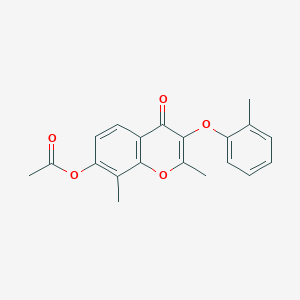
N-(2,3-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea, also known as DMTU, is a synthetic compound that belongs to the class of thiourea derivatives. DMTU has been widely used in scientific research for its antioxidant properties and its ability to scavenge free radicals. In
Aplicaciones Científicas De Investigación
N-(2,3-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea has been widely used in scientific research as an antioxidant and free radical scavenger. It has been shown to protect against oxidative stress in a variety of cell types, including neurons, cardiomyocytes, and endothelial cells. This compound has also been used to study the role of oxidative stress in various diseases, such as Alzheimer's disease, Parkinson's disease, and cardiovascular disease.
Mecanismo De Acción
N-(2,3-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells and tissues. It has been shown to inhibit lipid peroxidation and protect against DNA damage. This compound also activates the Nrf2-ARE pathway, which is a key regulator of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to protect against oxidative stress-induced apoptosis and necrosis, and to improve mitochondrial function. This compound has also been shown to reduce inflammation and improve endothelial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2,3-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea in lab experiments is its ability to scavenge free radicals and protect against oxidative stress. However, this compound is not specific to any particular free radical species and may have off-target effects. Additionally, the high melting point of this compound may make it difficult to dissolve in some solvents.
Direcciones Futuras
There are several future directions for further research on N-(2,3-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea. One area of interest is the role of this compound in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the use of this compound as a potential therapeutic agent for cardiovascular disease. Additionally, further research is needed to determine the optimal dosing and administration of this compound in various disease models.
Métodos De Síntesis
The synthesis of N-(2,3-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea involves the reaction between 2,3-dimethylaniline and 3-methoxybenzoyl isothiocyanate in the presence of a base. The reaction yields this compound as a white crystalline solid with a melting point of 214-216°C.
Propiedades
IUPAC Name |
1-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-11-6-4-9-15(12(11)2)18-16(20)17-13-7-5-8-14(10-13)19-3/h4-10H,1-3H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNAOEFBLDUDTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)NC2=CC(=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-4-[(2,6-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B5858973.png)





![5-oxo-5-[(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)amino]pentanoic acid](/img/structure/B5859022.png)
![2-methoxy-3-methyl-N-({[4-(4-morpholinylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5859030.png)

![5-{[3-(2-furoylamino)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5859039.png)



